molecular formula C21H19BrN2O3S B5109940 N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5109940
M. Wt: 459.4 g/mol
InChI Key: WWVIPXQFVVVVIQ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of glycine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has various biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis, which is a form of programmed cell death that is essential for the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential applications in cancer research. This compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

There are various future directions that can be explored in the field of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One of the areas that can be explored is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies can be conducted to explore the potential applications of this compound in other scientific research fields. Studies can also be conducted to explore the potential toxicity of this compound and to develop strategies to mitigate its toxicity.

Synthesis Methods

There are various methods that have been used to synthesize N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide. One of the commonly used methods involves the reaction of N-benzyl-N-(3-bromophenyl)sulfonylglycine with benzylamine in the presence of a base. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various scientific research fields. One of the areas where this compound has been extensively studied is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c22-18-10-7-11-19(14-18)23-21(25)16-24(15-17-8-3-1-4-9-17)28(26,27)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVIPXQFVVVVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-benzyl-N-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide

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